![molecular formula C14H13NO3 B3022435 4-Methoxy-3-(pyridin-3-ylmethoxy)benzaldehyde CAS No. 926224-73-9](/img/structure/B3022435.png)
4-Methoxy-3-(pyridin-3-ylmethoxy)benzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde involves a three-step process starting from terephthalaldehyde, including acetal reaction, nucleophilic reaction, and hydrolysis, with a high total yield of 68.9% . Similarly, the synthesis of 4-[2-(methyl-pyridin-2-yl-amino)-ethoxy]-benzaldehyde was improved by reacting 2-(methyl-pyridin-2-yl-amino)-ethanol with 4-fluorobenzaldehyde or 4-hydroxybenzaldehyde, suitable for industrial manufacturing . These methods could potentially be adapted for the synthesis of 4-Methoxy-3-(pyridin-3-ylmethoxy)benzaldehyde by choosing appropriate starting materials and protecting groups.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction, which provides detailed information about bond lengths, bond angles, and torsion angles . Theoretical calculations, including Hartree-Fock (HF) and Density Functional Theory (DFT), complement experimental data by predicting vibrational frequencies and molecular electrostatic potential (MEP) maps . These methods could be applied to 4-Methoxy-3-(pyridin-3-ylmethoxy)benzaldehyde to gain a comprehensive understanding of its molecular structure.
Chemical Reactions Analysis
The reactivity of benzaldehyde derivatives is influenced by the substituents on the aromatic ring. For example, the regioselective protection of the hydroxyl group in 3,4-dihydroxy-benzaldehyde has been achieved with various protecting groups, indicating the possibility of selective functionalization . The presence of methoxy and pyridinyl groups can also affect the electronic properties of the molecule, as seen in the study of luminescent benzonitriles, which exhibit blue emission and have been characterized by their absorption and emission bands .
Physical and Chemical Properties Analysis
The physical properties, such as liquid crystalline behavior, can be studied using polarizing optical microscopy (POM), differential scanning calorimetry (DSC), and variable temperature powder X-ray diffraction (PXRD) . The chemical properties, including absorption and emission spectra, can be investigated through spectroscopic techniques, and the electronic properties can be assessed by electrochemical studies to determine energy levels and band gaps . These analyses can provide a comprehensive understanding of the physical and chemical properties of 4-Methoxy-3-(pyridin-3-ylmethoxy)benzaldehyde.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
4-methoxy-3-(pyridin-3-ylmethoxy)benzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-13-5-4-11(9-16)7-14(13)18-10-12-3-2-6-15-8-12/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCKCSITOQANNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC2=CN=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.